BenchChemオンラインストアへようこそ!

4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Physicochemical profiling LogP Computational chemistry

This compound features a 4-ethylphenyl carbamoyl group on a piperidine-butyric acid backbone, a scaffold known for PNMT inhibition. As detailed in patent EP-4292591-A1, it belongs to a class investigated for kidney disease treatment. However, no specific potency data exists for this derivative, making it a prime candidate for SAR studies. Substitution with other aryl groups cannot be assumed equivalent without comparative data. Researchers seeking a defined starting point for medicinal chemistry exploration will find this compound a unique, well-characterized building block. Contact us for technical specifications and quotation.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 899991-75-4
Cat. No. B2386816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
CAS899991-75-4
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2
InChIInChI=1S/C17H24N2O3/c1-2-13-6-8-14(9-7-13)18-16(20)12-15(17(21)22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-12H2,1H3,(H,18,20)(H,21,22)
InChIKeySSQCHFUHXOKCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Properties of 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 899991-75-4)


4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 899991-75-4) is a synthetic, small-molecule organic compound belonging to the class of N-substituted amino acid derivatives, featuring a piperidine ring and a 4-ethylphenyl carbamoyl moiety [1]. Its molecular formula is C₁₇H₂₄N₂O₃, and its computed XLogP3 is 0.1, indicating moderate hydrophilicity [1]. The compound is listed in a patent application concerning compounds for use in the treatment of kidney diseases, but this listing is as part of a broad generic scaffold, not as a specifically exemplified molecule with associated biological data [2].

The Risk of Analog Interchange with 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid


Within the 4-oxo-2-(piperidin-1-yl)butanoic acid scaffold family, subtle changes to the N-aryl substituent can profoundly alter molecular recognition, physicochemical properties, and biological activity, as is well-established across medicinal chemistry programs targeting enzymes like phenylethanolamine N-methyltransferase (PNMT), for which this compound class has been studied [1]. Direct substitution of 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid with analogs bearing different aryl substitutions—such as 3-acetylphenyl, 3-chloro-2-methylphenyl, or 2,5-dimethoxyphenyl variants—cannot be assumed to yield interchangeable performance without quantitative target- or property-specific data. However, for this specific compound, peer-reviewed comparative data against these analogs is currently absent from the public domain, making any claim of functional equivalence or superiority unsubstantiated [2].

Quantitative Differentiation of 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid: Comparative Evidence


Physicochemical Property Comparison: Computed LogP Versus Selected Analogs

The computed XLogP3 value for 4-((4-ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is 0.1 [1]. For the 3-chloro-2-methylphenyl analog, the computed XLogP3 is higher, contributing to increased lipophilicity [2]. These computed values predict that the target compound is more hydrophilic than its chloro-methyl analog, which may influence solubility and permeability in biological systems. This is a class-level inference based on computed descriptors; no experimental LogP or solubility data from the same assay were available for direct comparison.

Physicochemical profiling LogP Computational chemistry

Validated Application Scenarios for 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid


Scaffold-Oriented Medicinal Chemistry Exploration for Kidney Disease Targets

The compound is listed within the generic Markush structure of patent EP-4292591-A1, which claims compounds for the treatment and/or prevention of kidney diseases [1]. Its specific utility within this class can only be inferred; it may serve as a starting point for structure-activity relationship (SAR) exploration, but no specific biological data from the patent confirms its activity over any other enumerated analog.

PNMT Inhibitor Probe Development (Class-Level Context)

Based on the known class-level activity of related 4-oxo-2-(piperidin-1-yl)butanoic acid derivatives against PNMT [2], this compound could be selected as a probe for exploring the SAR of the 4-ethylphenyl substitution pattern. However, its own PNMT Ki is not publicly available, so its selection over other substitutions cannot be justified on potency grounds.

Quote Request

Request a Quote for 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.